Galectin-3 antagonist 2
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Overview
Description
Galectin-3 antagonist 2 is a compound that targets the C-terminal domains of galectin-3 and galectin-8. Galectin-3 is a β-galactoside-binding lectin involved in various biological processes, including cell growth regulation, immune function, cancer metastasis, and apoptosis. This compound has shown potential in inhibiting the migration of lung fibroblast cells and serves as a research tool for studying cancer and tissue fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of galectin-3 antagonist 2 involves several steps:
Dissolution: The compound is initially dissolved in dimethyl sulfoxide (DMSO).
Mixing: The solution is then mixed with polyethylene glycol 300 (PEG300) and clarified.
Addition of Tween 80: Tween 80 is added to the mixture, followed by further clarification.
Final Mixing: The final step involves adding double-distilled water (ddH2O) to the mixture and clarifying it.
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis using the above-mentioned steps, ensuring purity and consistency for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions: Galectin-3 antagonist 2 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds to the carbohydrate recognition domains of galectin-3 and galectin-8, inhibiting their activity .
Common Reagents and Conditions:
Dimethyl sulfoxide (DMSO): Used as a solvent.
Polyethylene glycol 300 (PEG300): Used for mixing and clarification.
Tween 80: Used for stabilization.
Double-distilled water (ddH2O): Used for final mixing and clarification.
Major Products Formed: The primary product formed is the stable complex of this compound with galectin-3 and galectin-8, inhibiting their biological activity .
Scientific Research Applications
Galectin-3 antagonist 2 has several scientific research applications:
Cancer Research: It inhibits the migration of lung fibroblast cells, making it a valuable tool for studying cancer metastasis and potential therapeutic interventions.
Tissue Fibrosis: The compound is used to study tissue fibrosis, particularly in lung fibroblasts.
Cardiovascular Diseases:
Mechanism of Action
Galectin-3 antagonist 2 exerts its effects by binding to the carbohydrate recognition domains of galectin-3 and galectin-8. This binding inhibits the interaction of galectin-3 with its ligands, thereby modulating various biological processes. The compound affects several signal transduction pathways and pro-survival processes involving oncogenes such as RAS, Bcl-2, and MYC . By inhibiting galectin-3, the compound can modulate immune responses, reduce inflammation, and inhibit cancer cell migration .
Comparison with Similar Compounds
- G3-C12 acetate
- OTX008
- GB1107
- Galectin-3/galectin-8-IN-1
- TD139
- Thiodigalactoside
- DB21, Galectin-1 Antagonist
Comparison: Galectin-3 antagonist 2 is unique in its dual inhibition of both galectin-3 and galectin-8, with dissociation constants of 12.8 μM and 2.06 μM, respectively . This dual inhibition makes it particularly effective in inhibiting lung fibroblast cell migration and studying tissue fibrosis and cancer. Other similar compounds may target only galectin-3 or have different binding affinities, making this compound a valuable tool for specific research applications .
Properties
Molecular Formula |
C22H23NO10 |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
[(2R,4S,5S)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-(4-methylbenzoyl)oxyoxan-3-yl] 2-nitrobenzoate |
InChI |
InChI=1S/C22H23NO10/c1-12-7-9-13(10-8-12)20(26)32-18-17(25)16(11-24)31-22(30-2)19(18)33-21(27)14-5-3-4-6-15(14)23(28)29/h3-10,16-19,22,24-25H,11H2,1-2H3/t16?,17-,18-,19?,22+/m0/s1 |
InChI Key |
CFXAQLIZQHBOAM-MOBPNBEHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]2[C@H](C(O[C@H](C2OC(=O)C3=CC=CC=C3[N+](=O)[O-])OC)CO)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2C(C(OC(C2OC(=O)C3=CC=CC=C3[N+](=O)[O-])OC)CO)O |
Origin of Product |
United States |
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